

# Application Notes and Protocols: Preparing and Using T.E.R.M. Stock Solution

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## Compound of Interest

Compound Name: T.E.R.M.

Cat. No.: B1179515

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Disclaimer: The term "**T.E.R.M.** stock solution" does not refer to a universally recognized standard reagent. The following application notes and protocols are based on a hypothetical formulation, where **T.E.R.M.** is an acronym for its components: Tris-HCl, EDTA, RNase Inhibitor, and Magnesium Chloride. This formulation is designed as a plausible buffer system for use in molecular biology experiments involving RNA.

## Introduction

The integrity of RNA is paramount for success in a wide range of molecular biology applications, including quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq), and in vitro translation. A key challenge in working with RNA is its susceptibility to degradation by ubiquitous ribonucleases (RNases). The hypothetical **T.E.R.M.** solution is a 10X stock solution designed to be a core component of working buffers where RNA stability is critical, such as in cell lysis for RNA extraction.

This document provides a detailed protocol for the preparation of the **T.E.R.M.** base stock solution (Tris, EDTA, and MgCl<sub>2</sub>) and its subsequent supplementation with an RNase inhibitor to create a complete working solution for experimental use.

## Data Presentation: Stock Solution Compositions

Quantitative data for the preparation of individual and combined stock solutions are presented below for clarity and reproducibility.

Table 1: Individual Component Stock Solutions

Component	Stock Concentration	Molecular Weight	Mass for 1 L of Solution
Tris Base	1 M	121.14 g/mol	121.14 g
EDTA Disodium Salt, Dihydrate	0.5 M	372.24 g/mol	186.1 g[1][2]
Magnesium Chloride, Hexahydrate	1 M	203.30 g/mol	203.3 g[3]

Table 2: 10X T.E.M. Base Stock Solution (100 mL)

Component Stock	Stock Concentration	Volume for 100 mL	Final 10X Concentration
1 M Tris-HCl, pH 7.5	1 M	10 mL	100 mM
0.5 M EDTA, pH 8.0	0.5 M	2 mL	10 mM
1 M MgCl <sub>2</sub>	1 M	2 mL	20 mM
Nuclease-Free Water	N/A	86 mL	N/A

Table 3: 1X T.E.R.M. Working Solution (10 mL)

Component	Stock Concentration	Volume for 10 mL	Final 1X Concentration
10X T.E.M. Base Stock	10X	1 mL	1X
RNase Inhibitor	40 U/μL	1 μL	40 U/mL
Nuclease-Free Water	N/A	8.99 mL	N/A

## Experimental Protocols

## Protocol 1: Preparation of Individual Component Stock Solutions

### A. 1 M Tris-HCl (pH 7.5)

- Weigh 121.14 g of Tris base and transfer it to a 2 L beaker.[\[4\]](#)
- Add approximately 800 mL of nuclease-free water and a magnetic stir bar.[\[4\]](#)
- Place the beaker on a magnetic stirrer and allow the Tris base to dissolve completely.
- Immerse a calibrated pH meter probe into the solution.
- Slowly add concentrated hydrochloric acid (HCl) to the solution while monitoring the pH. Continue adding HCl dropwise until the pH reaches 7.5.
- Once the desired pH is stable, transfer the solution to a 1 L graduated cylinder.
- Adjust the final volume to 1 L with nuclease-free water.
- Sterilize the solution by autoclaving for 20 minutes at 15 psi on a liquid cycle.[\[5\]](#)
- Store at room temperature.[\[6\]](#)

### B. 0.5 M EDTA (pH 8.0)

- Weigh 186.1 g of EDTA disodium salt dihydrate and transfer it to a 2 L beaker.[\[1\]](#)[\[2\]](#)
- Add 800 mL of nuclease-free water and a magnetic stir bar.[\[1\]](#)[\[2\]](#)
- Stir the mixture on a magnetic stirrer. The EDTA will not dissolve until the pH is adjusted.[\[1\]](#)
- Slowly add sodium hydroxide (NaOH) pellets or a 10 M NaOH solution while monitoring the pH.[\[1\]](#)[\[2\]](#) Approximately 20 g of NaOH pellets are needed for 1 L.[\[2\]](#)
- Continue to add NaOH until the EDTA is fully dissolved and the pH is stable at 8.0.[\[1\]](#)
- Transfer the solution to a 1 L graduated cylinder and adjust the final volume to 1 L with nuclease-free water.[\[1\]](#)

- Sterilize by autoclaving. Store at room temperature.

#### C. 1 M $\text{MgCl}_2$

- Weigh 203.3 g of magnesium chloride hexahydrate ( $\text{MgCl}_2 \cdot 6\text{H}_2\text{O}$ ) and transfer it to a 1 L beaker.[\[3\]](#)
- Add approximately 800 mL of nuclease-free water and stir until the salt is completely dissolved.[\[3\]](#)[\[7\]](#)
- Transfer the solution to a 1 L graduated cylinder.
- Adjust the final volume to 1 L with nuclease-free water.[\[7\]](#)
- Sterilize by autoclaving and store at room temperature.[\[3\]](#)

#### Protocol 2: Preparation of 10X T.E.M. Base Stock Solution

- In a sterile, nuclease-free 100 mL graduated cylinder, combine the following autoclaved stock solutions:
  - 10 mL of 1 M Tris-HCl, pH 7.5
  - 2 mL of 0.5 M EDTA, pH 8.0
  - 2 mL of 1 M  $\text{MgCl}_2$
- Add 86 mL of nuclease-free water to bring the total volume to 100 mL.
- Transfer the solution to a sterile, nuclease-free bottle.
- Label as "10X T.E.M. Base Stock" and store at 4°C.

#### Protocol 3: Application in Cell Lysis for RNA Extraction

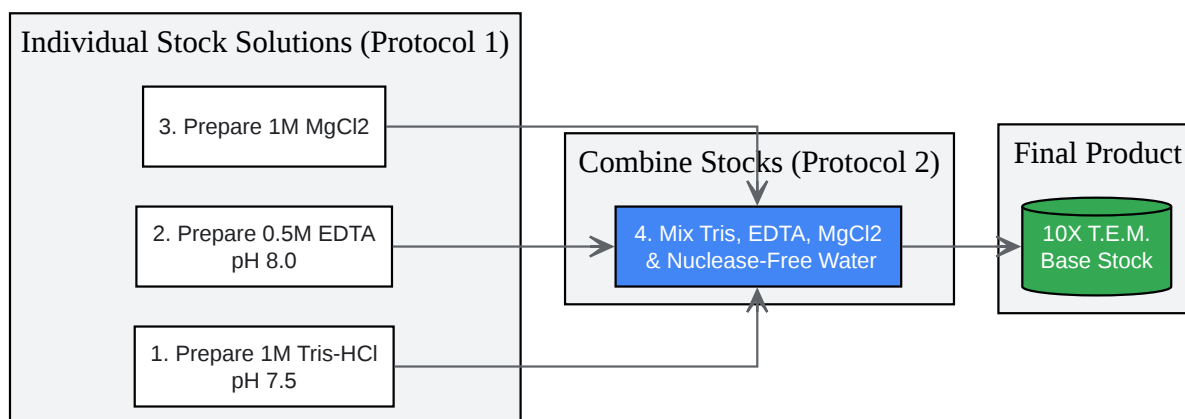
This protocol describes the use of **T.E.R.M.** as a component of a simple lysis buffer for the extraction of total RNA from cultured mammalian cells.

- Prepare 1X **T.E.R.M.** Lysis Buffer:

- For each 1 mL of lysis buffer required, combine the following in a nuclease-free microcentrifuge tube on ice:
  - 100  $\mu$ L of 10X T.E.M. Base Stock
  - 10  $\mu$ L of 10% Tween® 20 (or other suitable detergent)
  - 1  $\mu$ L of a commercial RNase inhibitor (e.g., 40 U/ $\mu$ L)
  - 889  $\mu$ L of nuclease-free water
- Mix gently by pipetting. Prepare this buffer fresh before each experiment.
- Cell Pellet Preparation:
  - Aspirate the culture medium from a confluent plate of cultured cells.
  - Wash the cells once with 1X phosphate-buffered saline (PBS).
  - Harvest the cells by trypsinization or by scraping.
  - Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C to pellet the cells.
  - Carefully aspirate and discard the supernatant.
- Cell Lysis:
  - Resuspend the cell pellet in 1 mL of ice-cold 1X **T.E.R.M.** Lysis Buffer per 1-5 million cells.
  - Pipette the suspension up and down gently to lyse the cells.
  - Incubate the lysate on ice for 5-10 minutes.
- Lysate Clarification:
  - Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
- RNA Isolation:

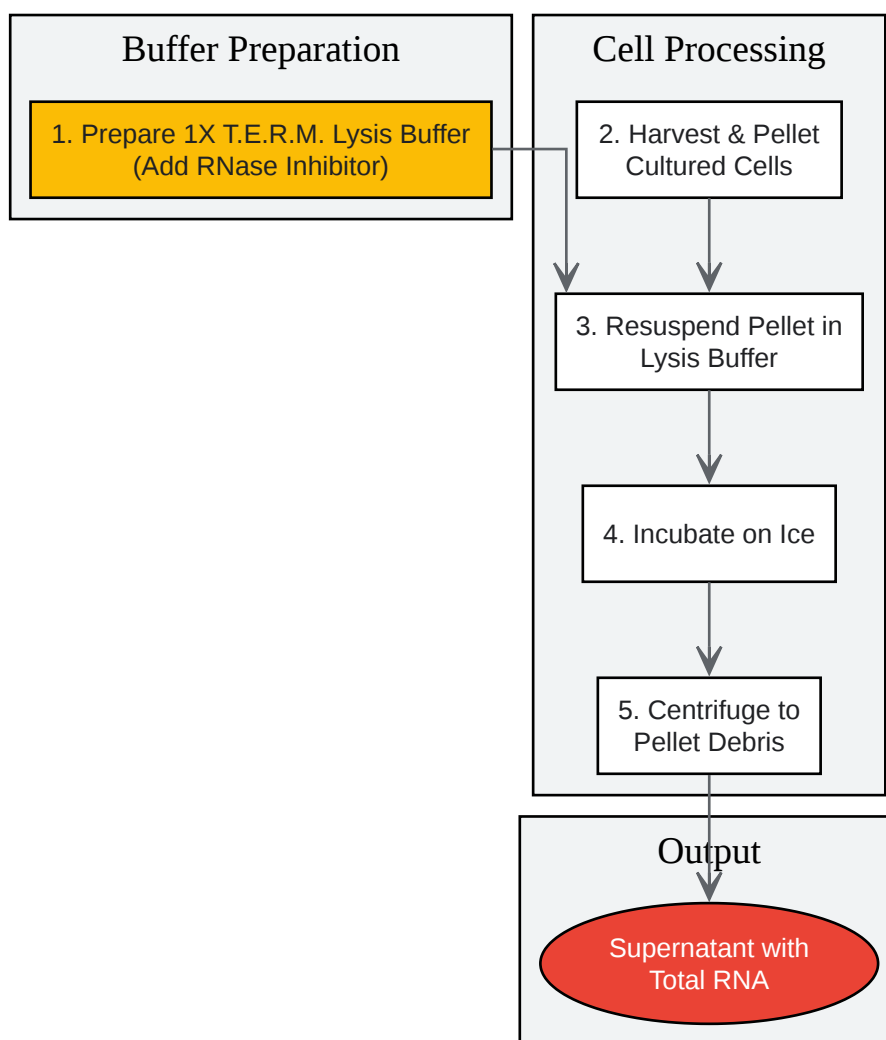
- Carefully transfer the supernatant, which contains the total RNA, to a new nuclease-free tube.
- Proceed immediately with your chosen RNA purification method (e.g., phenol-chloroform extraction, column-based purification).

## Mandatory Visualizations



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Caption: Workflow for preparing the 10X T.E.M. Base Stock Solution.



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Caption: Experimental workflow for cell lysis using **T.E.R.M.** Lysis Buffer.

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